Enantioselective Hydrolysis of (S)-(+)-tert-Butyl Glycidyl Ether by Epoxide Hydrolase
The epoxide hydrolase from Aspergillus niger M200 preferentially hydrolyzes the (S)-enantiomer of tert-butyl glycidyl ether to (S)-3-tert-butoxy-1,2-propanediol, exhibiting an enantiomeric ratio (E) of approximately 30 at 28 °C, and up to E ≈ 100 under optimized conditions [1]. This contrasts with the (R)-enantiomer, which is hydrolyzed much less efficiently, allowing for the kinetic resolution of the racemate. The resulting (R)-tert-butyl glycidyl ether can be obtained with an enantiomeric excess (ee) exceeding 99%, while the diol product has an ee of 86% on a gram scale.
| Evidence Dimension | Enantioselectivity in enzymatic hydrolysis (Enantiomeric Ratio, E) |
|---|---|
| Target Compound Data | E ≈ 30 (28 °C); E ≈ 100 (optimized) |
| Comparator Or Baseline | (R)-tert-butyl glycidyl ether (reference: E = 1 for non-selective hydrolysis) |
| Quantified Difference | E value >30 indicates high selectivity for (S)-enantiomer over (R)-enantiomer |
| Conditions | Aspergillus niger M200 epoxide hydrolase; 28 °C; aqueous buffer |
Why This Matters
This high enantioselectivity enables the preparative-scale production of enantiopure epoxides and diols, which are valuable chiral intermediates in pharmaceutical synthesis.
- [1] Kotík, M., Břicháč, J., & Kyslík, P. (2005). Novel microbial epoxide hydrolases for biohydrolysis of glycidyl derivatives. Journal of Biotechnology, 120(4), 364–375. https://doi.org/10.1016/j.jbiotec.2005.06.011 View Source
